molecular formula C12H7Br2NS B8338437 2,4-Dibromodibenzo[b,d]thiophen-3-amine

2,4-Dibromodibenzo[b,d]thiophen-3-amine

Cat. No.: B8338437
M. Wt: 357.07 g/mol
InChI Key: AEBRJQDOKCYARO-UHFFFAOYSA-N
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Description

2,4-Dibromodibenzo[b,d]thiophen-3-amine is a heterocyclic aromatic compound featuring a dibenzothiophene core substituted with two bromine atoms at positions 2 and 4, and an amine group at position 2. The dibenzothiophene skeleton confers rigidity and planarity, while the bromine atoms enhance molecular weight and reactivity, making it a valuable intermediate in materials science, particularly in organic electronics and pharmaceuticals .

Properties

Molecular Formula

C12H7Br2NS

Molecular Weight

357.07 g/mol

IUPAC Name

2,4-dibromodibenzothiophen-3-amine

InChI

InChI=1S/C12H7Br2NS/c13-8-5-7-6-3-1-2-4-9(6)16-12(7)10(14)11(8)15/h1-5H,15H2

InChI Key

AEBRJQDOKCYARO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C(=C3S2)Br)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2,4-Dibromodibenzo[b,d]thiophen-3-amine, enabling comparative analysis of their properties, synthesis, and applications.

2,4-Dibromodibenzo[b,d]furan-3-amine

  • Structure : Replaces the sulfur atom in the thiophene ring with oxygen (furan core).
  • Molecular Formula: C₁₂H₇NOBr₂ (vs. C₁₂H₇NSBr₂ for the thiophene analog).
  • Molecular Weight : 341.00 g/mol (vs. 357.07 g/mol for the thiophene analog).
  • Key Differences :
    • The oxygen atom in the furan ring reduces electron density compared to sulfur, affecting charge transport properties in electronic applications.
    • Lower thermal stability due to weaker C–O bonds versus C–S bonds.
  • Applications : Used in organic photovoltaic (OPV) and organic thin-film transistor (OTFT) materials .

N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine

  • Structure : Shares the dibenzothiophene core but lacks bromine substituents; features a biphenyl-4-yl group attached to the amine.
  • Molecular Formula : C₂₄H₁₇NS.
  • Molecular Weight : 351.47 g/mol.
  • Key Differences :
    • Absence of bromine reduces molecular weight and limits cross-coupling reactivity.
    • The biphenyl group enhances conjugation, improving luminescence efficiency.
  • Applications : OLED intermediate due to its emissive properties .

2-Phenylbenzo[b]thiophen-3-amine

  • Structure : A benzo[b]thiophene derivative with a phenyl group at position 2 and an amine at position 3.
  • Synthesis : Prepared via nitro group reduction of 3-nitrobenzothiophenes (e.g., 92% yield using SnCl₂/HCl) .
  • Higher solubility in organic solvents due to reduced steric hindrance.
  • Applications : Explored for anti-tuberculosis activity and as a precursor for pharmacophores .

trans-1,1-Dioxo-2-phenyl-2,3-dihydrobenzo[b]thiophen-3-amine

  • Structure : Partially saturated dibenzothiophene 1,1-dioxide with a phenyl group and amine.
  • Synthesis : Achieved via LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides (moderate yields, 50–70%) .
  • Key Differences :
    • The sulfone group (1,1-dioxide) increases polarity and hydrogen-bonding capacity.
    • Reduced aromaticity compared to fully fused dibenzothiophenes.
  • Applications: Potential pharmacophore in bioactive compounds .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications
This compound C₁₂H₇NSBr₂ 357.07 Br (2,4), NH₂ (3) Bromination of precursor amines* OPV/OTFT materials, pharmaceuticals
2,4-Dibromodibenzo[b,d]furan-3-amine C₁₂H₇NOBr₂ 341.00 Br (2,4), NH₂ (3) Similar to thiophene analog* OPV/OTFT materials
N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine C₂₄H₁₇NS 351.47 Biphenyl-4-yl (N-substituent) Suzuki coupling or direct amination OLED intermediates
2-Phenylbenzo[b]thiophen-3-amine C₁₄H₁₁NS 225.31 Ph (2), NH₂ (3) Nitro reduction Anti-tuberculosis research
trans-1,1-Dioxo-2-phenyl-2,3-dihydrobenzo[b]thiophen-3-amine C₁₄H₁₃NO₂S 259.07 Ph (2), NH₂ (3), SO₂ (1,1) LDA-mediated cyclization Bioactive compounds

*Specific synthesis details for brominated dibenzothiophenes inferred from analogous bromination protocols in and .

Research Findings and Implications

  • Electronic Properties : Bromine substituents in this compound enhance electron-withdrawing effects, making it suitable for charge-transport layers in OTFTs. Its sulfur atom provides better thermal stability compared to furan analogs .
  • Synthetic Challenges : Bromination at specific positions (2,4) requires precise control to avoid over-bromination, as seen in related dibenzofuran systems .
  • Pharmacological Potential: Amine-substituted dibenzothiophenes, including non-brominated variants, show promise in drug discovery due to their planar structure and ability to interact with biological targets .

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